4-(1,2,2-Triphenylvinyl)benzonitrile
Overview
Description
4-(1,2,2-Triphenylvinyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a triphenylvinyl group and a nitrile group. This compound is part of the broader class of tetraphenylethylene derivatives, known for their intriguing photochemical and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,2-Triphenylvinyl)benzonitrile typically involves the following steps:
Bromination: The starting material, 1,2,2-triphenylethylene, undergoes bromination to introduce a bromine atom at the appropriate position.
Nucleophilic Substitution: The brominated intermediate is then subjected to nucleophilic substitution with a cyanide ion to form the nitrile group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This involves the use of specialized reactors and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,2-Triphenylvinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Various halogenating agents, such as bromine (Br₂) or chlorine (Cl₂), are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted benzene derivatives.
Scientific Research Applications
4-(1,2,2-Triphenylvinyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and biological processes.
Medicine: Investigated for potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the production of advanced materials with unique photochemical properties.
Mechanism of Action
The mechanism by which 4-(1,2,2-Triphenylvinyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors or enzymes, leading to biological or chemical changes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(1,2,2-Triphenylvinyl)benzonitrile is compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethylene: Similar structure but lacks the nitrile group.
4-(1,2,2-Triphenylethenyl)benzaldehyde: Similar core structure with an aldehyde group instead of a nitrile group.
(4-(1,2,2-Triphenylvinyl)phenyl)methanol: Similar core structure with a hydroxymethyl group.
These compounds share the tetraphenylethylene core but differ in their functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKOFCYTHCZTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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